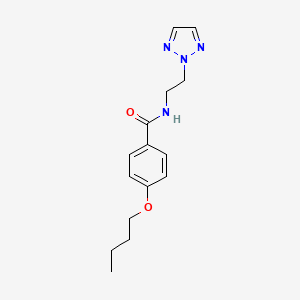
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,3-triazoles can be achieved through various methods, including “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The specific synthesis process for “this compound” would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a 1,2,3-triazole ring, an ethyl group, and a butoxybenzamide group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants. 1,2,3-triazoles are known to participate in a variety of reactions, including those involving carbonic anhydrase-II enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds have been found to have a molecular weight of around 155.16 .Applications De Recherche Scientifique
Catalytic Applications and Material Science
- Triazolylidenes , closely related to the triazole moiety in N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide, have been identified as powerful subclasses of N-heterocyclic carbene ligands for transition metals. These compounds are synthesized through regioselective cycloaddition of alkynes and azides, followed by metallation. Their mesoionic character makes them stronger donors than traditional carbenes, leading to significant implications in catalysis. Triazolylidenes have been used as catalyst precursors for various bond-forming and redox reactions, showcasing their potential in enhancing catalytic efficiencies and opening new pathways in synthesis and material science (Donnelly, Petronilho, & Albrecht, 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide exhibited significant HSP90α binding affinity . The interaction between the compound and the binding sites of HSP90 is confirmed by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways associated with HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . The compound’s interaction with HSP90 leads to the degradation of these client proteins by the ubiquitin–proteasome pathway .
Pharmacokinetics
It is known that the compound has significant hsp90α binding affinity , which suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of its client proteins . This can have a significant anti-proliferative effect, particularly in certain cell lines . This makes the compound a promising candidate for cancer treatment.
Action Environment
The action of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide can be influenced by various environmental factors. For instance, the solvent used in the synthesis of the compound can significantly affect its properties
Propriétés
IUPAC Name |
4-butoxy-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-12-21-14-6-4-13(5-7-14)15(20)16-10-11-19-17-8-9-18-19/h4-9H,2-3,10-12H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVMIWUNLSNFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)

![4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2745778.png)
![3-cinnamyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745779.png)


![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2745784.png)
![2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B2745785.png)

![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2745793.png)
![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2745795.png)